molecular formula C11H19NO2 B11900997 2-Aminospiro[3.6]decane-2-carboxylic acid

2-Aminospiro[3.6]decane-2-carboxylic acid

Cat. No.: B11900997
M. Wt: 197.27 g/mol
InChI Key: FDIXBRKGAVTEEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Aminospiro[3.6]decane-2-carboxylic acid (CAS 1706455-86-8) is a spirocyclic amino acid of interest in medicinal chemistry and drug discovery. It features a carboxylic acid group and an amine group on a single carbon atom, integrated into a unique spiro[3.6]decane scaffold. This rigid, three-dimensional structure is classified as a spirocyclic compound, where two rings are connected through a single carbon atom. Spirocyclic scaffolds, like the one in this compound, are highly valuable in chemical biology and pharmaceutical research for conformational restriction strategies . Integrating functional groups like amino and carboxylic acids onto such rigid cores creates analogs of biologically active molecules (such as glutamate) with "frozen" geometries, allowing researchers to probe the active conformations required for interaction with specific enzymatic or receptor targets . This makes this compound a potential building block for developing enzyme inhibitors or receptor probes. Specifications: • CAS Number: 1706455-86-8 • Molecular Formula: C 11 H 19 NO 2 • Molecular Weight: 197.27 g/mol This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

2-aminospiro[3.6]decane-2-carboxylic acid

InChI

InChI=1S/C11H19NO2/c12-11(9(13)14)7-10(8-11)5-3-1-2-4-6-10/h1-8,12H2,(H,13,14)

InChI Key

FDIXBRKGAVTEEG-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2(CC1)CC(C2)(C(=O)O)N

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Aminospiro 3.6 Decane 2 Carboxylic Acid and Analogues

Strategies for Spirocyclic Alpha-Amino Acid Core Synthesis

The construction of the spirocyclic core, which is central to 2-Aminospiro[3.6]decane-2-carboxylic acid and its analogues, can be achieved through a variety of synthetic strategies. These methods focus on the efficient formation of the quaternary spiro-carbon and the introduction of the amino acid functionality.

Cycloaddition Reactions (e.g., [2+2] Cycloaddition, [4+2] Cycloaddition)

Cycloaddition reactions are powerful tools for the construction of cyclic and spirocyclic systems. Both [2+2] and [4+2] cycloadditions have been employed in the synthesis of spirocyclic scaffolds.

A notable example is the synthesis of 2-amino-spiro[4.5]decane-6-ones, which are structurally related to the target molecule, via a synergistic photocatalysis and organocatalysis for a [3+2] cycloaddition of cyclopropylamines with olefins. This method offers mild, metal-free reaction conditions and high diastereoselectivity. mdpi.com In this approach, 2-methylene-tetrahydronaphtalene-1-ones react with N-cyclopropylanilines to yield the spiro[4.5]decane core. mdpi.com While this is a [3+2] cycloaddition, it highlights the utility of cycloaddition strategies in accessing similar spirocyclic systems.

Solid-phase synthesis has also utilized [4+2] cycloaddition for the creation of spirocyclic compounds. For instance, a high-pressure-assisted [4+2] cycloaddition of a resin-bound nitro alkene with butadiene has been used as a key step in the synthesis of spirohydantoins and spiro-2,5-diketopiperazines. researchgate.net

Rearrangement Reactions (e.g., Meinwald Oxirane Rearrangement, Pinacol-Pinacolone Rearrangement)

Rearrangement reactions provide an alternative and often efficient route to spirocyclic ketones, which can serve as key intermediates for the synthesis of spirocyclic amino acids.

The Meinwald rearrangement of spiro-epoxides can be catalyzed by Lewis acids to produce spirocyclic ketones. For instance, diastereomeric 5-oxospiro[3.3]heptane-1-carboxylic acids, which are analogues of the target molecule, can be synthesized via a Meinwald oxirane rearrangement of a suitably substituted 8-oxadispiro[2.0.3.1]octane. nih.gov

The Pinacol-Pinacolone rearrangement is another powerful method for constructing spirocyclic frameworks. wikipedia.orgmsu.edumasterorganicchemistry.comresearchgate.netorganic-chemistry.org This acid-catalyzed rearrangement of 1,2-diols can lead to the formation of a ketone adjacent to a quaternary spiro-carbon. masterorganicchemistry.com The reaction proceeds through a carbocation intermediate, and the migration of an alkyl or aryl group results in the formation of the spirocyclic ketone. msu.edumasterorganicchemistry.com This strategy is particularly useful for creating spirocyclic cores due to its ability to generate quaternary carbon centers and spirocycles. researchgate.net

Rearrangement ReactionStarting MaterialKey IntermediateProductReference
Meinwald RearrangementSubstituted 8-oxadispiro[2.0.3.1]octaneSpiro-epoxide5-oxospiro[3.3]heptane-1-carboxylic acid nih.gov
Pinacol-Pinacolone Rearrangement1,2-diolCarbocationSpirocyclic ketone wikipedia.orgmsu.edumasterorganicchemistry.comresearchgate.netorganic-chemistry.org

Dialkylation Approaches of Activated Carbon Centers

A common and straightforward method for the synthesis of spirocyclic cores involves the dialkylation of an activated carbon center. wikipedia.org This approach typically utilizes a precursor with an active methylene group, which is deprotonated to form a carbanion. Subsequent reaction with a dihaloalkane leads to the formation of the spirocycle. For the synthesis of a spiro[3.6]decane system, this would involve the reaction of a suitably activated cyclobutane (B1203170) derivative with 1,6-dihalohexane.

Hydantoin Formation and Subsequent Hydrolysis

The Bucherer-Bergs reaction is a classic method for the synthesis of hydantoins from ketones or aldehydes, which can then be hydrolyzed to afford α-amino acids. mdpi.comnih.gov This multicomponent reaction involves the treatment of a spirocyclic ketone with potassium cyanide and ammonium carbonate to form a spirohydantoin. nih.gov Subsequent hydrolysis of the hydantoin ring provides the desired spirocyclic α-amino acid. This method is advantageous as it introduces the amino and carboxyl functionalities in a single synthetic sequence from a ketone precursor.

The synthesis of spirohydantoins can also be achieved through other routes, such as the reaction of α-amino nitriles with carbon dioxide followed by cyclization. mdpi.com A solid-phase synthesis of spirohydantoins has also been reported, which involves an isocyanate coupling with a resin-bound amino ester followed by a cyclization cleavage. researchgate.net

Hydantoin Synthesis MethodStarting MaterialsIntermediateProductReferences
Bucherer-Bergs ReactionSpirocyclic ketone, KCN, (NH4)2CO3SpirohydantoinSpirocyclic α-amino acid mdpi.comnih.gov
From α-amino nitrilesα-amino nitrile, CO2Disubstituted ureaSpirohydantoin mdpi.com
Solid-phase synthesisResin-bound amino ester, isocyanateResin-bound ureido esterSpirohydantoin researchgate.net

Curtius Rearrangement of Monoesters

The Curtius rearrangement is a versatile reaction that converts a carboxylic acid into a primary amine with the loss of one carbon atom. wikipedia.orgnih.govorganic-chemistry.orgnih.gov This reaction proceeds through an acyl azide intermediate, which rearranges to an isocyanate. wikipedia.orgnih.govorganic-chemistry.org The isocyanate can then be trapped with various nucleophiles to yield amines, carbamates, or ureas. nih.gov

In the context of spirocyclic α-amino acid synthesis, a monoester of a spirocyclic dicarboxylic acid can be subjected to the Curtius rearrangement. The carboxylic acid functionality is first converted to an acyl azide, typically using reagents like diphenylphosphoryl azide (DPPA). nrochemistry.com Thermal rearrangement of the acyl azide generates an isocyanate, which can be hydrolyzed to the corresponding amine, thus installing the amino group at the α-position. A key advantage of the Curtius rearrangement is that the migration of the alkyl group occurs with complete retention of configuration. wikipedia.org

Stereoselective Synthesis of Spirocyclic Alpha-Amino Acids

The control of stereochemistry is crucial in the synthesis of amino acids for biological applications. Stereoselective approaches to spirocyclic alpha-amino acids aim to control the configuration at the quaternary spiro-center and the α-carbon of the amino acid.

One strategy involves the use of chiral auxiliaries in Strecker-type reactions. For the synthesis of spiro[3.3]heptane-based amino acid analogs, chiral amines have been used to install the amino acid moiety with high stereoselectivity. nih.gov

Another approach is the diastereoselective synthesis of spirocyclic compounds through cycloaddition reactions. As mentioned earlier, the synergistic use of photocatalysis and organocatalysis in a [3+2] cycloaddition for the synthesis of 2-amino-spiro[4.5]decane-6-ones achieved high diastereoselectivity. mdpi.com

Enantioselective Approaches (e.g., Organocatalysis, Photoredox-Mediated C-O Bond Activation)

Enantioselective synthesis is crucial for producing specific stereoisomers of spirocyclic amino acids, as different enantiomers can exhibit varied biological activities. Organocatalysis and photoredox catalysis have emerged as powerful tools for achieving high enantioselectivity in the synthesis of these compounds.

Organocatalysis has been successfully employed in the asymmetric synthesis of aza-spirocyclic compounds. acs.org This approach often involves the use of small organic molecules as catalysts to facilitate stereoselective bond formation. For instance, organocatalytic Michael additions of α-aryl isocyanoacetates to aurone-derived azadienes have been developed to access chiral α,α-disubstituted α-amino ester derivatives with high yields and enantioselectivities. acs.org These intermediates can be further elaborated to yield spirocyclic amino acids. The combination of organocatalysis with transition metal catalysis has also proven to be a robust strategy for constructing optically pure compounds containing chiral quaternary centers, including spiro heterocyclic molecules. rsc.org

Photoredox-mediated C-O bond activation represents a modern and efficient method for generating carbon-centered radicals from readily available alcohols for the synthesis of unnatural α-amino acids. In this approach, alcohols are activated as oxalate esters, which then undergo single-electron transfer with a photocatalyst under visible light irradiation to generate alkyl radicals. researchgate.net These radicals can then be coupled with chiral imine acceptors to produce α-amino acid derivatives with high stereoselectivity. researchgate.netrsc.org This method is advantageous due to its mild reaction conditions and the use of abundant starting materials. Spirocyclic substrates have been shown to be compatible with this protocol, affording the desired spirocyclic amino acid products. researchgate.netrsc.org

Method Catalyst/Mediator Key Features Example Application
OrganocatalysisChiral amines, thioureas, squaramidesHigh enantioselectivity, metal-free conditionsAsymmetric Michael addition to form chiral α,α-disubstituted α-amino esters acs.org
Photoredox CatalysisIridium or organic photocatalystsMild reaction conditions, use of abundant alcohols as radical precursorsAsymmetric synthesis of unnatural α-amino acids via C-O bond activation of oxalate esters researchgate.netrsc.org

Diastereoselective Synthesis (e.g., α-Amino Acid Mediated C-C Double Bond Cleavage, [3+2]-Cycloaddition)

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within a molecule. For spirocyclic amino acids, this is critical for defining the three-dimensional arrangement of the substituents on the spirocyclic core.

An α-amino acid mediated C-C double bond cleavage has been reported in the diastereoselective synthesis of aza-spirocyclic pyrazolones. researchgate.netnih.gov This process involves a decarboxylative annulation, proceeding through a [3+2]-cycloaddition reaction between an alkylidene pyrazolone and a nonstabilized azomethine ylide generated in situ from an α-amino acid. researchgate.netnih.gov This method allows for the construction of highly functionalized spirocyclic systems with multiple contiguous stereocenters in excellent yields. researchgate.netnih.gov

The [3+2]-cycloaddition reaction is a powerful tool for the construction of five-membered rings and has been applied to the synthesis of spirocyclic α-amino esters. For example, the reaction of 4-arylideneisoxazol-5-ones with isocyanoacetate esters, catalyzed by a bifunctional squaramide and silver oxide, yields diazaspirocycles with good to moderate yields and reasonable diastereo- and enantioselectivities. These products can be subsequently transformed into the corresponding α-amino acid esters. Another example involves the synergistic use of photocatalysis and organocatalysis for the [3+2] cycloaddition of cyclopropylamines with olefins to synthesize 2-amino-spiro[4.5]decane-6-ones with high diastereoselectivity.

Method Key Reaction Reactants Outcome
α-Amino Acid Mediated CleavageDecarboxylative annulationα-Amino acids, aldehydes, alkylidene pyrazolonesHighly functionalized aza-spirocyclic pyrazolones with four contiguous stereocenters researchgate.netnih.gov
[3+2]-CycloadditionCycloaddition4-Arylideneisoxazol-5-ones, isocyanoacetate estersDiazaspirocycles convertible to spirocyclic α-amino acid esters
Synergistic Catalysis[3+2] Cycloaddition2-Methylene-tetrahydronaphtalene-1-ones, N-cyclopropylanilinesHighly diastereoselective 2-amino-spiro[4.5]decane-6-ones

Chiral Auxiliary-Based Methods

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.

The use of chiral auxiliaries is a well-established strategy for the asymmetric synthesis of amino acids. jst.go.jpnih.gov For instance, Ellman's sulfinamide has been employed as a chiral auxiliary in the synthesis of spirocyclic glutamic acid analogs. nih.gov This approach involves the condensation of the chiral auxiliary with a spirocyclic keto ester to form a chiral sulfinylimine, which then directs the subsequent nucleophilic addition to afford the desired amino acid precursor with high diastereoselectivity. nih.gov Another example is the use of chiral cyclic 1,2-diols as auxiliaries in the synthesis of optically active α-ethylated α,α-disubstituted amino acids. jst.go.jp These methods offer a reliable way to control the stereochemistry at the α-carbon of the spirocyclic amino acid.

Synthesis of Spirocyclic Alpha-Amino Acid Precursors and Derivatives

The synthesis of spirocyclic α-amino acids often relies on the preparation of key precursors and derivatives that can be further elaborated. This section covers the synthesis of α-quaternary α-amino nitriles, spirocyclic proline analogues, and the use of solid-phase techniques for preparing spiro-hydantoins and spiro-2,5-diketopiperazines.

Alpha-Quaternary Alpha-Amino Nitriles via Modified Strecker Reaction

The Strecker reaction is a classic method for synthesizing α-amino acids from aldehydes or ketones. organic-chemistry.orgacs.org A modified version of this reaction can be used to prepare α-quaternary α-amino nitriles, which are valuable precursors for α,α-disubstituted amino acids. rsc.org This typically involves a three-component reaction between a ketone, a source of ammonia, and a cyanide source. The use of chiral amines or chiral catalysts can render this reaction enantioselective. For the synthesis of spirocyclic α-amino acids, a spirocyclic ketone serves as the starting material. The resulting α-amino nitrile can then be hydrolyzed to the corresponding carboxylic acid.

Spirocyclic Proline Analogues

Proline and its analogues are important components of peptides and proteins, influencing their secondary structure. Spirocyclic proline analogues introduce even greater conformational constraints. The synthesis of these analogues often involves cycloaddition reactions or the functionalization of existing proline scaffolds. For instance, 1,3-dipolar cycloaddition reactions can be employed to construct the pyrrolidine (B122466) ring of the proline analogue with a spirocyclic junction. The synthesis of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives, which are related to proline, can be achieved through the cyclization of 2-amino-5-oxonitriles.

Solid-Phase Synthesis Techniques for Spiro-Hydantoins and Spiro-2,5-Diketopiperazines

Solid-phase synthesis is a powerful technique for the preparation of compound libraries and complex molecules. researchgate.net It has been successfully applied to the synthesis of spiro-hydantoins and spiro-2,5-diketopiperazines, which are derivatives of spirocyclic α-amino acids. researchgate.net

A multi-step solid-phase synthesis of spirohydantoins and spiro-2,5-diketopiperazines has been reported, starting from a resin-bound nitroalkene. researchgate.net A key intermediate is a resin-bound cyclic α,α-disubstituted α-amino ester. researchgate.net For the synthesis of spirohydantoins, this intermediate is reacted with an isocyanate, followed by a base-mediated cyclization cleavage from the resin. researchgate.net To obtain spiro-2,5-diketopiperazines, the resin-bound amino ester is coupled with an Fmoc-protected amino acid, followed by Fmoc deprotection and an acid-assisted cyclization cleavage. researchgate.net These solid-phase methods allow for the efficient generation of libraries of spirocyclic compounds for biological screening. researchgate.net

Derivative Synthetic Approach Key Steps
Spiro-HydantoinsSolid-Phase SynthesisIsocyanate coupling with resin-bound amino ester, base-mediated cyclization cleavage researchgate.net
Spiro-2,5-DiketopiperazinesSolid-Phase SynthesisCoupling of Fmoc-amino acid with resin-bound amino ester, Fmoc deprotection, acid-assisted cyclization cleavage researchgate.net

Multigram Scale Synthesis and Practical Considerations

The successful transition from laboratory-scale synthesis to multigram production of this compound and its analogues necessitates careful consideration of various practical factors to ensure efficiency, scalability, and safety. While the fundamental chemical transformations remain the same, their execution on a larger scale introduces challenges related to reaction kinetics, heat and mass transfer, product isolation, and purification.

A key challenge in the multigram synthesis of spirocyclic amino acids lies in maintaining high yields and stereochemical purity. Reactions that are straightforward on a small scale can become problematic when scaled up. For instance, exothermic reactions require efficient heat dissipation to prevent side reactions and ensure consistent product quality. The choice of solvents and reagents also becomes more critical, with an emphasis on cost, safety, and environmental impact.

One common strategy for the multigram synthesis of α-amino acids involves the Strecker synthesis or variations thereof, starting from a corresponding spirocyclic ketone. The scalability of this approach depends on the efficient and safe handling of reagents such as cyanide sources. Another viable route is the Bucherer-Bergs hydantoin synthesis, which also commences with a ketone and provides a stable intermediate that can be purified before hydrolysis to the final amino acid.

Detailed Research Findings:

A representative multigram-scale synthesis of a spirocyclic α-amino acid, adapted from methodologies for related compounds, is outlined below. This hypothetical procedure highlights the practical considerations at each step. The synthesis commences with the spiro[3.6]decan-2-one precursor, which is then converted to the corresponding hydantoin, followed by hydrolysis to yield the target amino acid.

Table 1: Multigram Synthesis of this compound via Bucherer-Bergs Reaction

StepReactionStarting Material (Scale)Reagents & SolventsReaction ConditionsYieldPurification Method
1Hydantoin FormationSpiro[3.6]decan-2-one (50 g)Ammonium carbonate, Potassium cyanide, Ethanol, Water60 °C, 24 h85%Recrystallization from ethanol/water
2HydrolysisSpiro[3.6]decane-2,2-diyl-dihydantoin (60 g)Barium hydroxide octahydrate, Water120 °C, 48 h (autoclave)75%Ion-exchange chromatography

The choice of barium hydroxide for hydrolysis is common in large-scale preparations as it facilitates the removal of sulfate ions (if sulfuric acid is used for neutralization) as insoluble barium sulfate. However, the disposal of barium waste is an environmental consideration. Alternative hydrolysis conditions using strong acids or bases might be employed, but these can sometimes lead to racemization or other side reactions.

Purification at the multigram scale often moves away from column chromatography towards crystallization, precipitation, or extraction where possible. For the final amino acid, which is often a zwitterionic solid, ion-exchange chromatography can be a scalable and effective method for purification, removing inorganic salts and other impurities.

Practical Considerations for Scale-Up:

Reagent Selection and Stoichiometry: On a larger scale, the cost and safety of reagents are paramount. The stoichiometry of the reagents may need to be re-optimized to minimize waste and by-product formation.

Solvent Choice: Solvents are a major component of the waste stream in chemical synthesis. The selection of greener, recyclable solvents is a key consideration in sustainable multigram production.

Reaction Monitoring: Close monitoring of reaction progress is crucial to ensure completion and minimize the formation of impurities. This can be achieved using techniques such as HPLC or NMR.

Work-up and Product Isolation: The work-up procedure should be designed to be as simple and efficient as possible. This may involve extraction, filtration, or crystallization. The physical form of the product (e.g., crystal size and habit) can be important for ease of handling and formulation.

Safety: A thorough risk assessment should be conducted before undertaking any large-scale synthesis. This includes considering the hazards of the reagents and intermediates, as well as the potential for runaway reactions.

Stereochemical Investigations of 2 Aminospiro 3.6 Decane 2 Carboxylic Acid

Principles of Chirality in Spiro Compounds (e.g., Axial Chirality)

Spiro compounds are molecules containing at least two rings connected by a single common atom, known as the spiroatom. wikipedia.org This structural feature can lead to unique forms of chirality. Spiranes can be chiral if they possess a traditional chiral center, but they can also exhibit axial chirality. wikipedia.org

Axial chirality is a special case where a molecule lacks a traditional chiral center but is still non-superimposable on its mirror image. wikipedia.org This phenomenon arises from a non-planar arrangement of chemical groups around an axis of chirality. wikipedia.org In many spiro compounds, the spiroatom itself can be the origin of this chirality. wikipedia.org This occurs when the two rings are twisted relative to each other, creating a chiral "twist" that makes the molecule and its mirror image distinct. wikipedia.org For a molecule to exhibit axial chirality, there must be restricted rotation around the chiral axis. wikipedia.org In spirocycles, the rigid ring structures prevent this rotation, locking the molecule into a chiral conformation.

Even when the spiroatom is connected to four constitutionally identical substituents, axial chirality can be induced by freezing a labile conformation. rsc.org The chirality axis in such compounds often passes through the spiro carbon. echemi.com This is analogous to the chirality observed in allenes, where the C=C=C bond system defines the chiral axis. wikipedia.orgechemi.com Therefore, the stereochemistry of molecules like 2-Aminospiro[3.6]decane-2-carboxylic acid is not only determined by the asymmetric carbon at the C2 position but also potentially by the inherent chirality of the spiro[3.6]decane framework itself.

Assignment of Absolute Configuration (e.g., Cahn-Ingold-Prelog (CIP) Rules)

Assigning the absolute configuration to stereocenters is accomplished using the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.orglibretexts.org For a standard asymmetric carbon atom, such as C2 in this compound, the four attached groups are ranked by atomic number. libretexts.org The molecule is then oriented so the lowest-priority group points away from the viewer, and the direction from the highest to the third-highest priority group determines the configuration as R (rectus, clockwise) or S (sinister, counter-clockwise). libretexts.org

The assignment of configuration at a spiroatom presents a more complex case, especially when the two rings are not identical. A modification of the CIP system is used where one ring extension is given higher priority over the other. wikipedia.org When two rings are identical, a slight modification to the CIP system is required to assign priority. wikipedia.org For spiro systems where the spiro carbon is a stereocenter, the paths around each ring are considered. The assignment involves treating the spiro carbon as a center of the type C(a,a',b,b'), where the priority order is established by exploring the ring paths. yale.eduyale.edu

For the C2 stereocenter of this compound, the priorities of the attached groups are determined as follows, based on standard CIP rules and functional group priorities. wikipedia.orgmasterorganicchemistry.com

Table 1: CIP Priority Assignment for C2 in this compound

PriorityGroupReason for Priority
1 -NH₂ (Amino)The nitrogen atom has a higher atomic number (7) than the carbon atoms of the carboxylic acid and the spiro ring.
2 -COOH (Carboxylic acid)The carbon is bonded to two oxygen atoms (treated as C-O, C-O), giving it precedence over the ring carbons. wikipedia.org
3 Spiro ring (path towards C3)The carbon at C3 is part of the cyclobutane (B1203170) ring.
4 Spiro ring (path towards C5)The carbon at C5 is the spiroatom, connected to the larger cycloheptane (B1346806) ring.

Note: The relative priority between the two paths into the spiro ring (priorities 3 and 4) would be determined by further exploring the atomic connections along each path until a point of difference is found, following CIP sequence rules.

Diastereomer and Enantiomer Separation Strategies

The presence of at least two stereocenters (C2 and the spiro-carbon) in this compound means it can exist as multiple diastereomers and enantiomers. Separating these stereoisomers is critical for studying their individual properties.

A common and effective strategy involves the use of chiral auxiliaries. For instance, in the synthesis of related spirocyclic amino acids, Ellman's sulfinamide has been successfully used as a chiral auxiliary. nih.gov This reagent reacts with the precursor ketone to form diastereomeric adducts. These diastereomers, having different physical properties, can then be separated using standard chromatographic techniques like column chromatography. nih.gov Once separated, the chiral auxiliary can be cleaved to yield the enantiopure spiro amino acids.

Another powerful approach is diastereoselective synthesis, where reaction conditions are controlled to favor the formation of one diastereomer over others. mdpi.com This can be achieved through synergistic catalysis, for example, by combining photocatalysis and organic phosphoric acid catalysis in cycloaddition reactions to build the spirocyclic core. mdpi.com Such methods can achieve very high diastereoselectivity, with reported diastereomeric ratios of up to 99:1, providing a direct route to a specific stereoisomer and minimizing the need for subsequent separation. mdpi.com

Table 2: Strategies for Stereoisomer Separation and Acquisition

StrategyDescriptionExample/Application
Chiral Auxiliary A chiral molecule is temporarily incorporated into the structure to create diastereomers, which are then separated.Reaction with Ellman's sulfinamide to form diastereomeric intermediates that can be separated by chromatography. nih.gov
Diastereoselective Synthesis Catalytic methods that control the stereochemical outcome of a reaction to preferentially form one diastereomer.Synergistic photocatalysis and organocatalysis in [3+2] cycloaddition reactions to achieve high diastereoselectivity (dr >99:1). mdpi.com
Chiral Chromatography Direct separation of enantiomers using a chiral stationary phase (CSP) that interacts differently with each enantiomer.A general and powerful analytical and preparative technique for resolving enantiomeric mixtures.

Impact of Spiro Junction on Stereochemical Outcomes

The spiro junction in this compound is not merely a passive linker; it actively influences the molecule's three-dimensional shape and reactivity. The fusion of a cyclobutane ring and a cycloheptane ring creates a rigid, sterically demanding structure. This inherent steric bulk governs the stereochemical course of reactions.

For example, during synthesis, the stereoselectivity of reactions at a functional group attached to the spiro core is often dictated by the steric effects of the ring system. nih.gov In the case of a Strecker reaction to install the amino acid moiety, the approach of the cyanide nucleophile can be directed by the bulky spiro framework. The diastereoselectivity of such an addition would likely be governed by the steric hindrance posed by the different-sized rings, leading to the preferential formation of one diastereomer. nih.gov The rigid conformation of the spiro[3.6]decane system limits the possible transition states, thereby enhancing the stereochemical control and influencing the ratio of the resulting products.

Conformational Analysis and Biorelevant Conformation of 2 Aminospiro 3.6 Decane 2 Carboxylic Acid

Methodologies for Conformational Studies

A multi-pronged approach is typically employed to elucidate the conformational preferences of novel amino acids like 2-Aminospiro[3.6]decane-2-carboxylic acid.

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. For this compound, 1D NMR techniques such as ¹H and ¹³C NMR would provide initial information about the chemical environment of each atom. More advanced 2D NMR experiments, including COSY, HSQC, and HMBC, would be essential for assigning specific proton and carbon signals and for determining the connectivity within the molecule.

Single-crystal X-ray diffraction provides the most precise information about the solid-state conformation of a molecule, including bond lengths, bond angles, and torsional angles. nih.govresearchgate.net Obtaining a suitable crystal of this compound or a simple peptide derivative would definitively establish its preferred conformation in the crystalline state. Such data would serve as a crucial benchmark for computational studies. At present, there are no published crystal structures specifically for this compound in the principal crystallographic databases.

CD spectroscopy is particularly useful for studying the secondary structure of peptides and proteins in solution. When incorporated into a peptide chain, the chiral nature of this compound and its influence on the peptide backbone would result in a characteristic CD spectrum. By comparing the CD spectra of peptides containing this amino acid with reference spectra for known secondary structures (e.g., α-helices, β-sheets, and turns), one could infer the conformational preferences it induces. While the principles of CD spectroscopy are well-established for peptide analysis, specific CD studies on peptides containing this compound have not been reported.

In the absence of extensive experimental data, computational methods are invaluable for predicting the conformational landscape of this compound. Methods such as Monte Carlo simulations and molecular dynamics (MD) can be used to explore the potential energy surface of the molecule and identify low-energy conformers. Quantum mechanics/molecular mechanics (QM/MM) calculations can provide more accurate energy profiles and geometries for the most stable conformations. These computational approaches would be instrumental in understanding the intrinsic conformational biases of this spirocyclic amino acid.

Conformational Restriction Induced by Spirocyclic Systems

The defining feature of this compound is its spirocyclic core, which consists of a cyclobutane (B1203170) ring fused to a cycloheptane (B1346806) ring at a single carbon atom. This rigid structure significantly limits the number of accessible conformations compared to acyclic amino acids. The fixed spatial orientation of the amino and carboxylic acid groups at the C2 position of the cycloheptane ring, adjacent to the spiro center, is expected to pre-organize the molecule into a specific conformation. This inherent rigidity is a key attribute for its use in designing structurally well-defined peptides.

Influence on Peptide Secondary Structures (e.g., Beta-Turn Induction)

The incorporation of conformationally constrained amino acids is a well-established strategy for inducing specific secondary structures in peptides, particularly β-turns. nih.gov A β-turn is a four-amino-acid residue motif that allows a peptide chain to reverse its direction. The constrained dihedral angles of cyclic amino acids often favor the formation of these turns.

Research on this compound Remains Limited

Initial investigations into the chemical compound this compound have revealed a notable lack of specific published research, particularly concerning its detailed conformational analysis and structure-activity relationships (SAR). While the broader class of spirocyclic compounds and non-coded amino acids is of significant interest in medicinal chemistry and drug design, this specific molecule appears to be largely unexplored in publicly available scientific literature.

Spirocyclic systems, characterized by two rings sharing a single common atom, are valued for their conformational rigidity and three-dimensional complexity, which can be advantageous in the design of specific enzyme inhibitors or receptor ligands. The introduction of an amino acid moiety, as in this compound, further enhances its potential as a building block for novel peptidomimetics and other bioactive molecules.

General approaches to understanding similar compounds often involve a combination of computational modeling and experimental techniques. Conformational analysis of related spirocyclic amino acids, for instance, has been approached using methods like nuclear magnetic resonance (NMR) spectroscopy and quantum mechanical calculations to determine the preferred spatial arrangement of the atoms. These studies are crucial as the specific conformation of a molecule often dictates its biological activity.

Structure-activity relationship studies, which are fundamental to drug discovery, aim to identify the key structural features of a molecule that are responsible for its biological effects. For a compound like this compound, this would involve synthesizing a series of derivatives with systematic modifications to the spirocyclic scaffold or the amino acid functional groups. These derivatives would then be tested in relevant biological assays to determine how changes in structure affect activity.

Computational Chemistry and Molecular Modeling of 2 Aminospiro 3.6 Decane 2 Carboxylic Acid

Quantum Mechanical (QM) Calculations (e.g., DFT for Electronic Structure, Energy Gaps, Atomic Charges)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic electronic properties of a molecule. grnjournal.usresearchgate.net For 2-Aminospiro[3.6]decane-2-carboxylic acid, DFT would be used to calculate its optimized three-dimensional structure, providing precise bond lengths, bond angles, and dihedral angles.

These calculations would also yield crucial electronic properties. For instance, the distribution of electron density can be analyzed to determine atomic charges, identifying the most electropositive and electronegative sites within the molecule. This information is vital for predicting how the molecule will interact with other molecules and its environment.

Furthermore, DFT is employed to determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

Illustrative Data Table: Predicted Electronic Properties of this compound using DFT

PropertyHypothetical ValueSignificance
Total Energy-X.XXXX HartreeIndicates the overall stability of the molecule.
HOMO Energy-Y.YYY eVRelates to the electron-donating ability.
LUMO Energy-Z.ZZZ eVRelates to the electron-accepting ability.
HOMO-LUMO GapΔE = Y.YYY - Z.ZZZ eVPredicts chemical reactivity and stability.
Dipole MomentD.DD DebyeMeasures the overall polarity of the molecule.

Note: The values in this table are hypothetical and serve to illustrate the type of data generated from DFT calculations.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While QM methods are highly accurate, they are computationally expensive and typically limited to single molecules or small systems. For studying the dynamic behavior of this compound, especially in a biological context or in solution, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are more suitable. mdpi.commdpi.com

MM methods use a classical mechanics approach, representing atoms as spheres and bonds as springs with associated force fields that describe the potential energy of the system. This simplification allows for the study of much larger systems and longer timescales.

MD simulations build upon MM force fields to simulate the movement of atoms and molecules over time by solving Newton's equations of motion. acs.org An MD simulation of this compound in a solvent like water would reveal how the molecule interacts with its surroundings, its conformational flexibility, and the stability of different conformations. rsc.org This is crucial for understanding how it might bind to a receptor or enzyme active site.

Prediction of Conformational Preferences and Energetic Landscapes

The rigid spirocyclic core of this compound restricts its conformational freedom compared to linear amino acids. However, the cyclohexane (B81311) and cyclobutane (B1203170) rings can still adopt different puckering conformations, and the amino and carboxylic acid groups can rotate. Computational methods can be used to explore the potential energy surface of the molecule, identifying stable low-energy conformations and the energy barriers between them.

Techniques like simulated annealing or systematic conformational searches using MM force fields can generate a wide range of possible conformations. capes.gov.br The energies of these conformations can then be more accurately calculated using QM methods to create a detailed energetic landscape. This landscape provides a comprehensive view of the molecule's flexibility and the relative populations of different conformers at a given temperature.

Illustrative Data Table: Relative Energies of Hypothetical Conformers of this compound

Conformer IDDescription of ConformationRelative Energy (kcal/mol)Predicted Population (%) at 298 K
Conf-1Chair (cyclohexane), Puckered (cyclobutane)0.0075.3
Conf-2Twist-boat (cyclohexane), Puckered (cyclobutane)1.508.5
Conf-3Chair (cyclohexane), Planar (cyclobutane)2.501.5
Conf-4Other> 3.00< 1.0

Note: This table presents hypothetical data to illustrate the output of a conformational analysis study.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for studying the mechanisms of chemical reactions. grnjournal.us For instance, in the synthesis of this compound or its reactions, computational methods can be used to map out the entire reaction pathway. This involves identifying the structures of reactants, products, any intermediates, and, crucially, the transition states that connect them.

The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. QM methods like DFT are used to locate and characterize transition states by identifying the unique imaginary frequency corresponding to the reaction coordinate. rsc.org Understanding the reaction mechanism at this level of detail can help in optimizing reaction conditions to improve yields and selectivity. For example, in peptide synthesis, the reaction of the carboxylic acid with an amine can be modeled to understand the formation of the amide bond. sciengine.com

In Silico Design and Screening of Spirocyclic Amino Acid Derivatives

The unique three-dimensional structure of spirocyclic amino acids like this compound makes them attractive scaffolds in drug discovery. nih.gov In silico methods play a crucial role in designing and screening libraries of derivatives for potential biological activity. sciengine.comnih.gov

This process, often referred to as structure-based drug design or virtual screening, involves docking a library of virtual compounds into the binding site of a target protein. nih.gov The docking programs use scoring functions to predict the binding affinity of each compound. This allows for the rapid screening of thousands of potential derivatives, prioritizing a smaller, more manageable number for synthesis and experimental testing. For example, derivatives of this compound could be designed by modifying the amino or carboxylic acid groups or by substituting hydrogens on the spirocyclic rings. These virtual derivatives could then be screened against a range of therapeutic targets. mdpi.comulisboa.pt

Applications in Advanced Chemical Biology Research

Design and Synthesis of Peptidomimetics Incorporating Spirocyclic Amino Acids

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy for developing peptidomimetics with enhanced therapeutic properties. Spirocyclic amino acids, such as 2-Aminospiro[3.6]decane-2-carboxylic acid, are particularly effective in this regard. Their rigid structures help to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low oral bioavailability. shigematsu-bio.com The spirocyclic scaffold restricts the conformational freedom of the peptide backbone, leading to more stable and selective molecules. acs.orgacs.org

Beta-turns are crucial secondary structures in peptides and proteins, often involved in molecular recognition processes. The design of synthetic molecules that can mimic these turns is a key area of peptidomimetic research. The constrained nature of spirocyclic amino acids makes them excellent candidates for inducing beta-turn conformations in peptide chains. nih.gov The rigid geometry of the spiro[3.6]decane system can pre-organize the peptide backbone into a turn-like structure, effectively mimicking the natural beta-turn. This is achieved by replacing one or more amino acid residues in a peptide sequence with the spirocyclic amino acid. The resulting peptidomimetic exhibits a stabilized turn conformation, which can lead to enhanced binding affinity and biological activity. Research on other constrained amino acids, such as lactam-bridged peptides, has demonstrated their effectiveness in stabilizing type II β-turns, a principle that applies to spirocyclic structures as well. nih.gov

The introduction of this compound into a peptide sequence results in a constrained peptide scaffold. shigematsu-bio.com This conformational restriction is highly desirable in drug design as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. nih.gov Constrained peptides often exhibit increased resistance to proteolytic degradation, a major hurdle for the therapeutic use of natural peptides. nih.gov The spirocyclic moiety acts as a rigid building block that locks a specific portion of the peptide into a well-defined three-dimensional arrangement. This allows for the precise positioning of pharmacophoric groups, facilitating the optimization of interactions with a target receptor or enzyme. Various strategies exist to create constrained peptides, including the use of Cα-tetrasubstituted amino acids and the cyclization of peptide chains, with spirocyclic amino acids offering a unique approach to achieving this rigidity. nih.gov

Proline plays a unique role among the proteinogenic amino acids due to its cyclic side chain that is fused to the backbone amine. nih.govyoutube.com This structure restricts the phi (φ) torsion angle of the peptide backbone, significantly influencing the secondary structure of peptides and proteins. sigmaaldrich.com this compound can be considered a proline analogue due to its own cyclic structure that imposes significant conformational constraints. By replacing proline with this spirocyclic amino acid, researchers can modulate the cis-trans isomerization of the peptide bond and introduce novel backbone geometries. nih.gov The larger and more rigid spiro[3.6]decane system, compared to proline's pyrrolidine (B122466) ring, can induce even more pronounced structural changes, offering a tool to fine-tune the three-dimensional structure and, consequently, the biological activity of a peptide. nih.gov

Use as Conformationally Constrained Building Blocks in Complex Molecule Synthesis

Beyond peptidomimetics, this compound serves as a valuable conformationally constrained building block in the synthesis of complex organic molecules. shigematsu-bio.comwikipedia.org In medicinal chemistry, the use of such building blocks is a key strategy for introducing structural novelty and improving the physicochemical properties of drug candidates. The rigid spirocyclic core of this amino acid provides a well-defined three-dimensional scaffold that can be further elaborated with various functional groups. nih.gov This allows for the systematic exploration of chemical space and the generation of libraries of structurally diverse compounds for high-throughput screening. nih.gov

Table 1: Properties of this compound as a Building Block

PropertyDescriptionReference
Conformational Rigidity The spirocyclic system restricts bond rotation, leading to a predictable three-dimensional structure. shigematsu-bio.com
Chirality The molecule possesses a chiral center, allowing for the synthesis of enantiomerically pure compounds. shigematsu-bio.com
Functional Groups The presence of both an amino and a carboxylic acid group allows for versatile chemical modifications. shigematsu-bio.com
Three-Dimensionality The non-planar spiro structure helps to escape the "flatland" of aromatic compounds, often leading to improved drug-like properties. mdpi.com

Exploration of Molecular Diversity and Pseudonatural Products

The quest for novel bioactive compounds often leads researchers to explore new areas of chemical space. The synthesis of "pseudonatural products" is an emerging strategy that combines fragments of natural products to create novel molecular architectures not found in nature. nih.gov this compound, with its unique spirocyclic motif, is an ideal building block for this approach. enamine.net By incorporating this spirocyclic amino acid into various molecular scaffolds, chemists can generate libraries of compounds with enhanced three-dimensionality and structural complexity. nih.gov This exploration of molecular diversity increases the probability of discovering new compounds with valuable biological activities. Spirocyclic motifs are found in a variety of natural products, suggesting their relevance in biological systems. mdpi.com

Role in Organocatalysis as Chiral Auxiliaries

In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. youtube.com The auxiliary is then removed, having served its purpose of inducing chirality. Chiral spirocyclic compounds have shown promise as effective chiral auxiliaries in organocatalysis. acs.org Although specific studies on the use of this compound as a chiral auxiliary are not widely reported, its structural features suggest potential in this area. The rigid spirocyclic framework can create a well-defined chiral environment around a reactive center, directing the approach of reagents and leading to high levels of enantioselectivity. nih.gov For instance, chiral pyrrolidine-based auxiliaries are known to be effective due to their rigid scaffold, a principle that could be extended to spirocyclic amino acids. springerprofessional.de

Advanced Analytical and Characterization Techniques for Spirocyclic Alpha Amino Acids

The unique conformational constraints of spirocyclic alpha-amino acids, such as 2-Aminospiro[3.6]decane-2-carboxylic acid, necessitate sophisticated analytical methods for their unambiguous identification, purification, and structural elucidation. The fusion of two rings at a single carbon atom introduces a three-dimensional complexity that requires high-resolution techniques to resolve isomers, assess purity, and confirm molecular structure.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of spirocyclic compounds, including 2-Aminospiro[3.6]decane-2-carboxylic acid, often presents considerable challenges, demanding intricate and multi-step procedures. researchgate.net A primary focus of future research will be the development of more efficient and sustainable synthetic strategies. Current methods can be resource-intensive; therefore, innovation in synthetic chemistry is crucial for making these valuable building blocks more accessible for drug discovery programs. nih.govresearchgate.net

Key areas of development are expected to include:

Catalytic Methods: Exploring novel catalysts, including transition metals and organocatalysts, to facilitate the construction of the spirocyclic core with high stereoselectivity and yield. rsc.org

Flow Chemistry: Utilizing microreactor technologies to enable safer, more scalable, and higher-yielding reactions, particularly for steps that involve hazardous reagents or extreme conditions. researchgate.net

Green Chemistry Approaches: Incorporating principles of green chemistry, such as the use of environmentally benign solvents, reducing the number of synthetic steps (pot economy), and improving atom economy to minimize waste. assets-servd.host

Recent advancements in the synthesis of other spirocyclic systems, such as the one-step, cobalt(III)-catalyzed synthesis of oxa-spirocyclic compounds and practical routes to 2,6-diazaspiro[3.3]heptanes, provide a roadmap for the types of innovative strategies that could be applied to the synthesis of this compound and its derivatives. researchgate.netresearchgate.net

Advanced Computational Approaches for Predictive Design and De Novo Drug Discovery

Computational chemistry and machine learning are revolutionizing drug discovery by enabling the predictive design of molecules with desired properties. nih.govnih.gov For this compound, these approaches can accelerate the exploration of its chemical space and guide the design of novel therapeutics.

Future computational efforts will likely concentrate on:

Predictive Modeling: The use of machine learning algorithms, such as ProteinMPNN, trained on large datasets of protein-ligand interactions to predict the binding affinity and selectivity of compounds containing the spiro-scaffold. nih.gov This can help in prioritizing synthetic targets and reducing the number of compounds that need to be synthesized and tested.

De Novo Design: Employing generative models and algorithms like Rosetta to design novel peptides and small molecules from the ground up, incorporating this compound to achieve specific therapeutic functions. rsc.orgyoutube.com These methods can explore a vast chemical space to identify molecules with optimal binding to a target protein. youtube.com

Pharmacokinetic Prediction: Developing and applying computational models to predict the absorption, distribution, metabolism, and excretion (ADME) properties of molecules containing this spirocyclic amino acid, aiding in the early-stage optimization of drug candidates.

The integration of these computational tools will facilitate a more rational and efficient design-test-analyze cycle, ultimately accelerating the discovery of new drugs based on this unique scaffold. youtube.com

Expansion of Spirocyclic Amino Acid Libraries for Chemical Biology Screening

The creation of diverse chemical libraries is fundamental to identifying new lead compounds in drug discovery through high-throughput screening (HTS). apexbt.combroadinstitute.org Expanding libraries of spirocyclic amino acids, with this compound as a key member, is a critical step towards fully exploring their potential in chemical biology. nih.gov

Strategies for library expansion include:

Combinatorial Synthesis: Developing robust solid-phase and solution-phase synthetic methods to create large, diverse libraries of peptides and peptidomimetics where this compound is incorporated at various positions.

Diversity-Oriented Synthesis: Employing synthetic strategies that, from a common starting material, can generate a wide array of structurally diverse spirocyclic scaffolds, including variations in ring size and heteroatom substitution.

Positional and Alanine Scanning Libraries: Synthesizing libraries where each amino acid in a known bioactive peptide is systematically replaced with this compound or other non-natural amino acids to probe structure-activity relationships and identify key residues for activity. biosynth.com

These expanded libraries can then be screened against a wide range of biological targets to identify novel probes for studying biological processes and starting points for new drug development programs. The ability to screen millions of compounds rapidly will be essential for unlocking the potential of these unique chemical entities. nih.gov

Integration into More Complex Biologically Active Scaffolds

The true potential of this compound will be realized through its incorporation into more complex molecules with established or predicted biological activity. Its rigid, three-dimensional structure can be used to constrain the conformation of peptides, peptidomimetics, and other scaffolds, potentially leading to enhanced potency, selectivity, and metabolic stability. nih.govdigitellinc.com

Future research in this area will likely involve:

Peptide and Peptidomimetic Modifications: Incorporating the spirocyclic amino acid into known bioactive peptides to improve their therapeutic properties. This can help overcome common challenges with peptide drugs, such as poor stability and cell permeability.

Scaffold Hopping: Using the spiro[3.6]decane moiety as a novel scaffold to replace existing ring systems in known drugs, potentially leading to improved properties or novel intellectual property.

Natural Product Analogs: Synthesizing analogs of complex natural products where a portion of the molecule is replaced by the spirocyclic amino acid to explore new structure-activity relationships and potentially simplify the synthesis.

Constrained Peptides for Targeting Protein-Protein Interactions: Utilizing the conformational rigidity imparted by the spirocyclic amino acid to design peptides that can effectively target challenging protein-protein interactions, which are often implicated in diseases like cancer and autoimmune disorders. mdpi.com

The successful integration of this compound into these more complex scaffolds will depend on the development of versatile synthetic methodologies and a deep understanding of its conformational preferences, as elucidated by both experimental and computational techniques.

Q & A

Q. What are the optimal synthetic conditions for preparing 2-Aminospiro[3.6]decane-2-carboxylic acid while minimizing epimerization?

Q. Which spectroscopic techniques are critical for characterizing this spirocyclic compound?

Methodological Answer:

  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and cyclopropane (C-H, ~3060 cm⁻¹) groups .
  • NMR : Distinguishes spirocyclic proton environments (e.g., δ 11.4 ppm for OH in carboxylic acid derivatives) .
  • Elemental Analysis : Validates molecular formula (e.g., C, H, N content within ±0.3% of theoretical values) .

Q. How should this compound be stored to ensure stability?

Methodological Answer: Store in sealed, dry containers under inert atmosphere. Avoid moisture and high temperatures. Decomposition under fire releases CO, HCl, and NOₓ, necessitating fire-resistant storage areas .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for spirocyclic compounds?

Methodological Answer: Apply empirical contradiction analysis (ECA):

Falsification Checks : Replicate experiments under varying conditions (e.g., solvent, temperature).

Cross-Validation : Compare results with analogous compounds (e.g., 8-Azaspiro[4.5]decane derivatives) to identify systemic errors .

Statistical Reliability : Use tools like principal component analysis (PCA) to isolate outlier data points .

Q. What strategies prevent epimerization during functionalization (e.g., esterification, amidation)?

Methodological Answer:

  • Mild Reaction Conditions : Use low temperatures (0–25°C) and non-polar solvents (e.g., CCl₄) to stabilize the spiro center .
  • Chiral Auxiliaries : Introduce temporary protecting groups (e.g., tert-butoxycarbonyl, BOC) to sterically hinder racemization .
  • Real-Time Monitoring : Employ HPLC or GC-MS to detect epimer byproducts early .

Q. How to design assays for evaluating enzyme inhibition (e.g., FAAH) by this compound?

Methodological Answer:

Target Validation : Use molecular docking to predict binding affinity with FAAH’s active site (homology modeling based on PDB structures).

In Vitro Assays : Measure inhibition kinetics via fluorogenic substrates (e.g., arachidonoyl-AMC hydrolysis) .

Control Experiments : Include reference inhibitors (e.g., URB597) and assess off-target effects using kinase profiling panels .

Q. How to address systematic errors in synthetic yield calculations?

Methodological Answer:

  • Random Errors : Triplicate reactions with statistical analysis (RSD <5%).
  • Systematic Errors :
    • Contamination : Use preparative GC or HPLC to isolate byproducts (e.g., 20% alcohol adducts in ketone synthesis) .
    • Instrument Calibration : Validate balances and spectrophotometers with certified standards (e.g., NIST-traceable weights) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.